An In-depth Technical Guide to the Chemical Properties of 5-Nitro-2-(piperidin-1-yl)aniline
An In-depth Technical Guide to the Chemical Properties of 5-Nitro-2-(piperidin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Nitro-2-(piperidin-1-yl)aniline. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on quantitative data, experimental procedures, and logical relationships governing its reactivity and potential biological significance.
Core Chemical and Physical Properties
5-Nitro-2-(piperidin-1-yl)aniline, with CAS Number 5367-58-8, is an aromatic amine derivative. Its structure incorporates a nitro group and a piperidine ring, moieties that are significant in medicinal chemistry.[1] The presence of these functional groups dictates its chemical behavior and potential biological activity.
| Property | Value | Source |
| CAS Number | 5367-58-8 | [2] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [2] |
| Molecular Weight | 221.26 g/mol | [2] |
| IUPAC Name | 5-nitro-2-(piperidin-1-yl)aniline | [2] |
| Synonyms | 5-Nitro-2-piperidin-1-yl-phenylamine | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2] |
Synthesis and Purification
The synthesis of 5-Nitro-2-(piperidin-1-yl)aniline typically involves a nucleophilic aromatic substitution reaction. A common precursor, such as a halogenated nitroaniline, is reacted with piperidine in the presence of a base. The following protocol is a representative method adapted from procedures for structurally similar compounds.[4]
Experimental Protocol: Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline
Materials:
-
2-Chloro-5-nitroaniline (or 2-Fluoro-5-nitroaniline)
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitroaniline (1 equivalent) in DMSO.
-
Addition of Reagents: Add potassium carbonate (1.5 equivalents) and piperidine (2 equivalents) to the solution.
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Reaction Conditions: Heat the reaction mixture to 90-120°C and stir for 9-21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-Nitro-2-(piperidin-1-yl)aniline.
Figure 1. Synthetic Workflow for 5-Nitro-2-(piperidin-1-yl)aniline.
Spectroscopic Analysis
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.0-8.0 ppm). The proton ortho to the nitro group would be the most downfield, while the protons ortho and para to the activating amino group would be more upfield.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Piperidine Protons: A series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring.
Expected ¹³C NMR Spectral Data:
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the piperidine nitrogen.
-
Piperidine Carbons: Typically three signals in the aliphatic region (approx. 24-55 ppm) for the three distinct carbon environments in the piperidine ring.
Expected IR Spectral Data:
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
-
N-O Stretching (Nitro Group): Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 221.26, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect fragmentation patterns involving the loss of the nitro group (NO₂), and cleavage of the piperidine ring.
Reactivity and Chemical Behavior
The chemical reactivity of 5-Nitro-2-(piperidin-1-yl)aniline is governed by the interplay of its three main components: the aniline core, the electron-withdrawing nitro group, and the electron-donating piperidino group.
-
Aniline Core: The amino (-NH₂) group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[8]
-
Piperidino Group: The piperidino group, attached via its nitrogen, is also an activating, ortho, para-director.
-
Nitro Group: The nitro (-NO₂) group is a strong deactivating group and a meta-director.[8]
The combined effect of these groups makes the positions ortho to the amino group (positions 3 and 1, though 1 is substituted) and para to the amino group (position 4) the most activated towards electrophilic attack. However, the strong deactivating effect of the nitro group reduces the overall reactivity of the ring compared to aniline itself.
Figure 2. Logical Diagram of Substituent Effects on Reactivity.
Potential Biological and Pharmacological Significance
Both the piperidine ring and the nitroaromatic scaffold are prevalent in pharmacologically active molecules.
-
Piperidine Moiety: The piperidine heterocycle is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence can enhance druggability by improving pharmacokinetic properties (ADME) and providing a three-dimensional structure that can be tailored for specific binding pockets of biological targets.[1]
-
Nitroaromatic Moiety: Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[9][10] The nitro group is often a key pharmacophore, but it can also act as a toxicophore. Its biological activity frequently depends on its enzymatic reduction within target cells or microorganisms to form reactive nitroso and hydroxylamine intermediates.[10]
Given these precedents, 5-Nitro-2-(piperidin-1-yl)aniline is a candidate for investigation in various drug discovery programs, particularly in areas like antimicrobial or anticancer research. Its potential mechanism could involve receptor binding facilitated by the piperidine scaffold, followed by bio-activation via reduction of the nitro group.
Figure 3. Conceptual Pathway for Potential Biological Activity.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5367-58-8|5-Nitro-2-(piperidin-1-yl)aniline|BLD Pharm [bldpharm.com]
- 3. 5-NITRO-2-PIPERIDIN-1-YL-PHENYLAMINE | 5367-58-8 [chemicalbook.com]
- 4. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
